![molecular formula C15H18O2 B14029236 6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one, also known as Micheliolide, is a naturally occurring sesquiterpene lactone. This compound is characterized by its complex molecular structure, which includes a furan ring fused to an azulene system. Micheliolide has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Micheliolide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the azulene-furan core, followed by functional group modifications to introduce the methylidene and dimethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of Micheliolide may involve the extraction of the compound from natural sources, such as plants belonging to the Michelia genus. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and scalable processes to ensure high yield and purity. The choice of method depends on the availability of natural sources and the demand for the compound .
化学反応の分析
Types of Reactions
Micheliolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the double bonds and carbonyl groups present in the molecule.
Substitution: Micheliolide can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce saturated analogs of Micheliolide .
科学的研究の応用
Micheliolide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Micheliolide exhibits anti-inflammatory and anti-cancer properties, making it a subject of interest in biological research.
Medicine: The compound has potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
作用機序
Micheliolide exerts its effects through multiple molecular targets and pathways. One key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. By inhibiting NF-κB activation, Micheliolide can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anti-cancer properties.
Artemisinin: A sesquiterpene lactone used as an anti-malarial drug.
Costunolide: Known for its anti-inflammatory and anti-cancer activities.
Uniqueness
Micheliolide is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to inhibit the NF-κB pathway sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
特性
IUPAC Name |
6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOGKPJWQCTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)











